Na-Tosyl-L-a,b-diaminopropionic Acid
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Overview
Description
Na-Tosyl-L-a,b-diaminopropionic Acid is a biochemical compound primarily used in proteomics research. It is an amino acid derivative with the molecular formula C10H14N2O4S. This compound is known for its role in various biochemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Na-Tosyl-L-a,b-diaminopropionic Acid typically involves the tosylation of D-alpha,beta-diaminopropionic acid. Tosylation is a chemical reaction where a tosyl group (p-toluenesulfonyl) is introduced into a molecule. The reaction conditions often include the use of tosyl chloride in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and purification systems is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Na-Tosyl-L-a,b-diaminopropionic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Na-Tosyl-L-a,b-diaminopropionic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of pharmaceuticals and other biochemical products.
Mechanism of Action
The mechanism of action of Na-Tosyl-L-a,b-diaminopropionic Acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural configuration and the nature of the target enzyme. The pathways involved often include the modulation of enzyme activity, which can lead to changes in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Nalpha-Tosyl-L-alpha,beta-diaminopropionic Acid
- Nalpha-Tosyl-D-alanine
- Nalpha-Tosyl-L-alanine
Uniqueness
Na-Tosyl-L-a,b-diaminopropionic Acid is unique due to its specific stereochemistry and functional groups, which confer distinct biochemical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it valuable for specific research applications .
Properties
Molecular Formula |
C10H14N2O4S |
---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
(2S)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C10H14N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(6-11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14)/t9-/m0/s1 |
InChI Key |
NOFBBVASBDIESZ-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CN)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O |
Origin of Product |
United States |
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